molecular formula C9H7FN2 B1174686 RHAMNOLIPIDBIOSURFACTANT CAS No. 147858-26-2

RHAMNOLIPIDBIOSURFACTANT

Cat. No. B1174686
CAS RN: 147858-26-2
InChI Key:
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Description

Rhamnolipids are surface-active compounds that belong to the class of glycolipid biosurfactants, mainly produced from Pseudomonas aeruginosa . They are non-toxic, highly biodegradable, and have low surface tension and minimum inhibitory concentration values . They have gained attention in various sectors like food, healthcare, pharmaceutical, and petrochemicals due to their eco-friendly biological properties .


Synthesis Analysis

Rhamnolipids are synthesized by Pseudomonas aeruginosa . They can be synthesized either enzymatically or isolated from microorganisms . The productivity of rhamnolipids by Pseudomonas aeruginosa is very diverse, ranging from less than 1 gr/l to more than 200 g L .


Molecular Structure Analysis

Rhamnolipids have a glycosyl head group, in this case, a rhamnose moiety, and a 3- (hydroxyalkanoyloxy) alkanoic acid (HAA) fatty acid tail, such as 3-hydroxydecanoic acid . There are two main classes of rhamnolipids: mono-rhamnolipids and di-rhamnolipids, which consist of one or two rhamnose groups respectively .


Chemical Reactions Analysis

Rhamnolipids can be identified through TLC, FTIR, NMR, electrospray ionization mass spectrometry (ESI-MS), and HPLC-MS analysis . FTIR analysis is a convenient approach that indicates all of the chemical bonds and functional groups present in a rhamnolipid sample .


Physical And Chemical Properties Analysis

Rhamnolipids have great biodegradability, low toxicity, better environmental compatibility, acceptable surface activity at extreme temperatures, pH, and salinity, and the ability to be synthesized from renewable feedstocks . They have relatively high surface activities and high yields of production after relatively short incubation periods .

Mechanism of Action

Rhamnolipids are known to induce apoptosis and thus, able to inhibit the proliferation of cancer cells . They can also act as immunomodulators to regulate the humoral and cellular immune systems . Regarding their antimicrobial property, they lower the surface hydrophobicity, destruct the cytoplasmic membrane, and lower the critical micelle concentration to kill the bacterial cells .

Future Directions

Rhamnolipids have extensive potential applications and are the most promising biosurfactants for commercialization . They have potential applications in areas such as biomedicine, therapeutics, and agriculture . They are also used as an alternative for the synthesis and stabilization of nanoparticles for in vivo drug delivery .

properties

CAS RN

147858-26-2

Product Name

RHAMNOLIPIDBIOSURFACTANT

Molecular Formula

C9H7FN2

Molecular Weight

0

Origin of Product

United States

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